molecular formula C8H11N5O3S B8537865 6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine CAS No. 152537-78-5

6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Cat. No. B8537865
M. Wt: 257.27 g/mol
InChI Key: YKDMDEHXQBJYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine is a useful research compound. Its molecular formula is C8H11N5O3S and its molecular weight is 257.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

152537-78-5

Product Name

6-(3-Sulfamoyl-1-propoxy)(1,2,4)triazolo(1,5-b)pyridazine

Molecular Formula

C8H11N5O3S

Molecular Weight

257.27 g/mol

IUPAC Name

3-([1,2,4]triazolo[1,5-b]pyridazin-6-yloxy)propane-1-sulfonamide

InChI

InChI=1S/C8H11N5O3S/c9-17(14,15)5-1-4-16-8-3-2-7-10-6-11-13(7)12-8/h2-3,6H,1,4-5H2,(H2,9,14,15)

InChI Key

YKDMDEHXQBJYID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN2C1=NC=N2)OCCCS(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 12 ml of dimethylformamide was suspended 0.48 g of 60% sodium hydride in oil followed by addition of 0.835 g of 3-hydroxy-1-propanesulfonamide and the mixture was stirred under reduced pressure at room temperature for 30 minutes. Then, 0.928 g of 6-chloro[1,2,4]triazolo[1,5-b]pyridazine was added and the mixture was further stirred at room temperature for 18 hours. Following addition of 40 ml of ice water, the reaction mixture was adjusted to pH6 with 1N-hydrochloric acid then saturated with sodium chloride. The aqueous layer was extracted with tetrahydrofuran and the extract was dried over magnesium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was crystallized from ethyl ether. The washed crystals were recrystallized from hot methanol to provide 0.811 g of title compound. m.p. 145°-147° C.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
0.835 g
Type
reactant
Reaction Step Two
Quantity
0.928 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
12 mL
Type
solvent
Reaction Step Seven

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